molecular formula C9H12N2O3 B8458088 2-(5-Methoxy-2-nitrophenyl)ethanamine

2-(5-Methoxy-2-nitrophenyl)ethanamine

Cat. No.: B8458088
M. Wt: 196.20 g/mol
InChI Key: GTRKZCKMNXBWJM-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-nitrophenyl)ethanamine is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4-5,10H2,1H3

InChI Key

GTRKZCKMNXBWJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere 200 mL (200 mmol) of a 1M borane in THF solution were slowly added dropwise at RT to 12.6 g (65.7 mmol) (5-methoxy-2-nitrophenyl)-acetonitrile in 380 mL THF. The reaction mixture was refluxed for 2 h. After cooling, 30 mL methanol were added dropwise within 20 min. At the same time the temperature was maintained at 10° C. to 20° C. with an ice bath. The reaction mixture was stirred for 30 min at RT and then within 30 min 45 mL of a 2M HCl solution were added dropwise thereto. The reaction mixture was concentrated by rotary evaporation i. vac. with gentle heating. The residue was diluted to approx. 200 mL with water and extracted with 200 mL EtOAc. The aqueous phase was made alkaline with a 15% (w/v) aqueous potassium carbonate solution and continuously extracted with diethyl ether overnight using a rotary perforator according to Ludwig (Messrs Normag). The organic extract was concentrated to dryness by rotary evaporation. 9.98 g of the desired product was obtained.
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65.7 mmol
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380 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-(3-methoxyphenyl)ethylamine (1.51 g) in chloroform (30 ml), fuming nitric acid (specific gravity=1.52; 0.84 ml) and sulfuric acid (1.07 ml) were successively added dropwise under ice cooling and stirred under ice cooling for 3 h. Water and 2 N aqueous sodium hydroxide solution were added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, chloroform:methanol=9:1) to give 400 mg of the titled compound (yield, 21%)
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1.51 g
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0.84 mL
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30 mL
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1.07 mL
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21%

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